molecular formula C15H15NO2 B1392160 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine CAS No. 1187168-42-8

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine

Cat. No.: B1392160
CAS No.: 1187168-42-8
M. Wt: 241.28 g/mol
InChI Key: NKQGMAOMIXBBOT-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine is a pyridine derivative featuring a benzoyl group substituted with methyl groups at the 2- and 5-positions and a methoxy group at the 6-position of the pyridine ring.

Properties

IUPAC Name

(2,5-dimethylphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-11(2)12(9-10)15(17)13-5-4-6-14(16-13)18-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQGMAOMIXBBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218451
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-42-8
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,5-dimethylbenzoic acid and 6-methoxypyridine as the primary starting materials.

  • Activation: The carboxyl group of 2,5-dimethylbenzoic acid is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Coupling Reaction: The activated acid chloride is then coupled with 6-methoxypyridine in the presence of a base, such as triethylamine (Et₃N), to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine can be compared with other similar compounds, such as 2-(2,5-dimethylbenzoyl)benzoic acid and 2,5-dimethylbenzoyl chloride. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its pyridine ring and methoxy group, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Positional Isomers: Methoxy-Substituted Benzoylpyridines

Compound 1 : 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine
Compound 2 : 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Key Differences :

  • Substituent Positions : Both compounds share the 6-methoxypyridine backbone but differ in the benzoyl substitution (2,3-dimethoxy vs. 2,5-dimethoxy).
  • Molecular Formula: Identical (C₁₅H₁₅NO₄; MW 273.29) .
  • Implications :
    • Electronic Effects : The 2,3-dimethoxy arrangement creates a sterically hindered and electron-rich benzoyl group compared to the 2,5-isomer. This may alter reactivity in nucleophilic acyl substitution or coordination chemistry.
    • Applications : Both are listed as 97% pure, suggesting use as intermediates in pharmaceutical or materials research .
Property 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine 2-(2,3-Dimethoxybenzoyl)-6-methoxypyridine 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Molecular Formula Not explicitly stated (inferred: C₁₅H₁₅NO₃) C₁₅H₁₅NO₄ C₁₅H₁₅NO₄
Molecular Weight ~273.29 (estimated) 273.29 273.29
Substituent Type Methyl (benzoyl), Methoxy (pyridine) Methoxy (benzoyl and pyridine) Methoxy (benzoyl and pyridine)
Supplier CymitQuimica Not specified Not specified

Methyl vs. Methoxy Substituents: Comparative Analysis

Compound 3 : this compound
Compound 4 : 2-(2,5-Dimethoxybenzoyl)-6-methoxypyridine
Key Differences :

  • Substituent Electronic Nature :
    • Methyl groups (Compound 3) donate electrons via induction, slightly increasing benzoyl electrophilicity.
    • Methoxy groups (Compound 4) donate electrons via resonance, significantly reducing benzoyl electrophilicity .
  • Solubility : Methoxy-substituted compounds are more polar, likely enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to methyl-substituted analogs.

Pyridine Derivatives with Complex Substituents

Compound 5: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

  • Structural Contrast: Features a dihydrobenzodioxin group and a dimethylaminophenyl side chain, with a 2-methoxy pyridine core.
  • Molecular Weight : 391.46 (significantly higher due to extended substituents) .
  • Applications : Labeled for research use only, indicating exploratory roles in medicinal chemistry or pharmacology .

Lutidine-Based Derivatives

Compound 6 : 2,4-Lutidine (2,4-dimethylpyridine)
Compound 7 : 2,5-Lutidine (2,5-dimethylpyridine)

  • Comparison : Lutidines lack the benzoyl and methoxy groups present in the target compound. Their methyl substituents increase pyridine basicity but reduce steric hindrance compared to 6-methoxypyridine derivatives .
  • Applications : Commonly used as ligands or catalysts in coordination chemistry .

Biological Activity

2-(2,5-Dimethylbenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a dimethylbenzoyl moiety, which may influence its interaction with biological systems. This article reviews the existing literature on its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{2}

This compound features a pyridine ring, a methoxy group at the 6-position, and a 2,5-dimethylbenzoyl group. The unique arrangement of these functional groups contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of the bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaSignificant inhibition
Gram-negative BacteriaModerate inhibition

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Notably, it has shown promising results against viruses such as H5N1 and SARS-CoV-2. The antiviral mechanism may involve interference with viral replication processes or direct inhibition of viral proteases.

VirusIC50 Value (μM)Reference
H5N1 Influenza0.25
SARS-CoV-210.52

Anticancer Activity

In addition to its antimicrobial and antiviral properties, this compound has been investigated for anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or viral replication.
  • Membrane Disruption : It can disrupt lipid bilayers in bacterial membranes or interfere with viral envelope integrity.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

  • Antiviral Efficacy Against H5N1 :
    A study evaluating the efficacy of various pyridine derivatives found that this compound exhibited a high inhibition rate against H5N1 at low concentrations (IC50 = 0.25 μM), outperforming several analogs in terms of potency .
  • SARS-CoV-2 Inhibition :
    In research focused on SARS-CoV-2, this compound demonstrated significant antiviral activity with an IC50 value of 10.52 μM. This study highlighted its potential as a therapeutic candidate against COVID-19.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-Dimethylbenzoyl)-6-methoxypyridine, and how can reaction conditions be optimized?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, 6-methoxypyridine can react with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine. Key optimization parameters include solvent choice (e.g., dichloromethane for controlled reactivity), low temperatures (~0–5°C) to minimize side reactions, and stoichiometric control of the acyl chloride . Monitoring via HPLC or TLC ensures intermediate purity, while column chromatography is recommended for final purification .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and bond connectivity. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like the carbonyl (C=O) and methoxy (O-CH₃) moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the substitution pattern on the benzoyl group influence the physicochemical properties of 2-(substituted benzoyl)-6-methoxypyridine derivatives?

Substituents like methyl groups (e.g., 2,5-dimethyl) increase hydrophobicity, elevating logP values and reducing aqueous solubility. Electron-donating groups (e.g., methoxy) enhance stability against oxidation, while bulky substituents (e.g., tert-butyl) may sterically hinder reactivity. Comparative studies of analogs (e.g., 3,5-difluoro or 4-tert-butyl derivatives) reveal trends in melting points and solubility .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use desiccants to mitigate hydrolysis of the carbonyl group. Regular stability testing via TGA/DSC is advised to monitor thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization of this compound?

Contradictions in NMR/IR data may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR results, and cross-validate with X-ray crystallography. Computational methods (DFT calculations) can model electronic environments to reconcile experimental vs. theoretical spectra . For ambiguous NOE correlations, rotate the sample to eliminate artifacts .

Q. What strategies can enhance the yield of this compound in multi-step syntheses involving sensitive intermediates?

Employ protective groups (e.g., silyl ethers) for hydroxyl-containing precursors. Optimize reaction kinetics using microfluidic reactors for exothermic steps. Catalytic systems like Lewis acids (e.g., AlCl₃) improve acylation efficiency, while microwave-assisted synthesis reduces reaction time and byproduct formation .

Q. In silico approaches for predicting biological activity: How can QSAR and molecular docking be integrated for this compound?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase IIα. ADMET studies assess pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity (e.g., CYP450 inhibition assays) .

Q. How can researchers address conflicting reports on the thermal stability of this compound derivatives?

Perform thermogravimetric analysis (TGA) under standardized heating rates (10°C/min) to compare decomposition points. DSC identifies polymorphic transitions. Contradictions may arise from crystallinity differences; recrystallize samples from polar aprotic solvents (e.g., acetonitrile) to ensure uniformity .

Methodological Notes

  • Data Contradictions : Evidence on analogs (e.g., 3,5-difluoro vs. 4-tert-butyl derivatives) highlights substituent-dependent stability and reactivity. Cross-referencing multiple studies is critical .
  • Safety : Follow SDS guidelines for handling acyl chlorides and pyridine derivatives. Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylbenzoyl)-6-methoxypyridine
Reactant of Route 2
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2-(2,5-Dimethylbenzoyl)-6-methoxypyridine

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